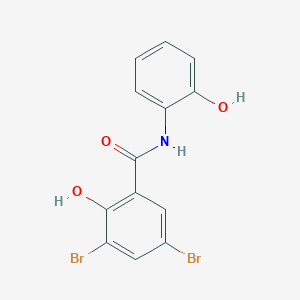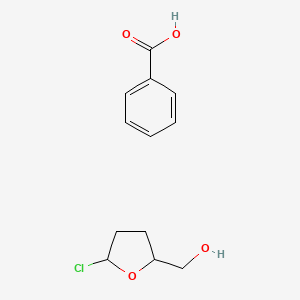
Benzoic acid--(5-chlorooxolan-2-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) is an organic compound that combines the structural features of benzoic acid and a chlorinated oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) typically involves the reaction of benzoic acid with a chlorinated oxolane derivative. One common method is the esterification of benzoic acid with 5-chlorooxolan-2-ylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorinated oxolane ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
5-chlorooxolan-2-ylmethanol:
Uniqueness
Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81252-26-8 |
|---|---|
Molekularformel |
C12H15ClO4 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
benzoic acid;(5-chlorooxolan-2-yl)methanol |
InChI |
InChI=1S/C7H6O2.C5H9ClO2/c8-7(9)6-4-2-1-3-5-6;6-5-2-1-4(3-7)8-5/h1-5H,(H,8,9);4-5,7H,1-3H2 |
InChI-Schlüssel |
YNRQTLJPALUZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CO)Cl.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


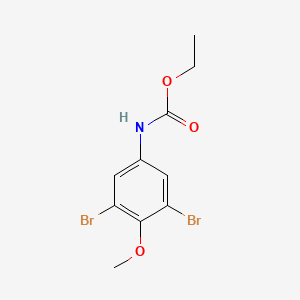
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
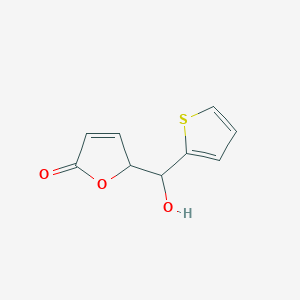
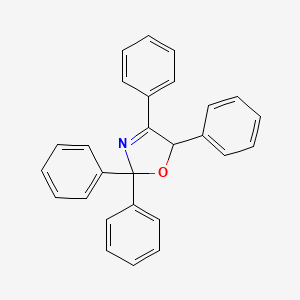
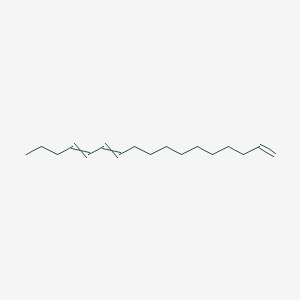
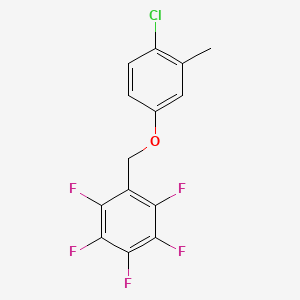
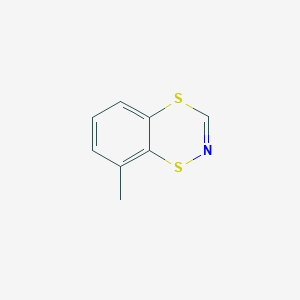
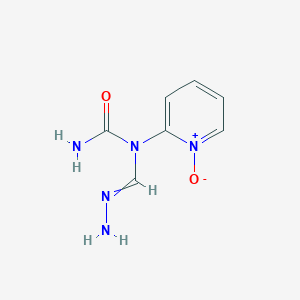
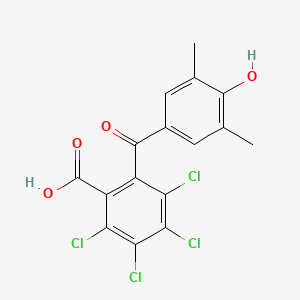

![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)

